Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative. Its structure features a benzothiophene core with a methyl carboxylate group at position 2 and a sulfamoyl moiety at position 3, linked to a 2-cyano-3-methylphenyl substituent.
For example, Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899977-35-6) has a molecular weight of 361.4 and the formula C₁₇H₁₅NO₄S₂, differing only in the substituent position (4-methylphenyl vs. 2-cyano-3-methylphenyl) .
Properties
IUPAC Name |
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-11-6-5-8-14(13(11)10-19)20-26(22,23)17-12-7-3-4-9-15(12)25-16(17)18(21)24-2/h3-9,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOGMUMHJURDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylation
Key reagents include palladium(II) acetate ($$ \text{Pd(OAc)}2 $$), potassium iodide (KI), and ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ($$ \text{BmimBF}4 $$). The reaction proceeds via intramolecular S-5-endo-dig cyclization, followed by iodide-promoted S-demethylation and alkoxycarbonylation. For the target compound, the methyl ester at position 2 is introduced during this step.
- Combine $$ \text{Pd(OAc)}_2 $$ (5 mol%), KI (2.5 equiv), and 2-(methylthio)phenylacetylene derivative (1.12 mmol) in methanol.
- Pressurize with CO (32 atm) and air (40 atm) at 80–100°C for 24–36 h.
- Isolate the product via column chromatography (hexane/ethyl acetate).
This method yields benzo[
b]thiophene-3-carboxylates in 60–81% yield, depending on substituents.
Sulfamoyl Group Introduction at Position 3
The sulfamoyl group ($$-\text{SO}_2\text{NH}-$$) is introduced via sulfonylation of the benzothiophene core. This step requires the synthesis of a sulfonyl chloride intermediate, followed by coupling with 2-cyano-3-methylaniline.
Sulfonyl Chloride Synthesis
The benzothiophene core is functionalized at position 3 through sulfonation. A common strategy involves:
- Sulfonation : Treat the benzothiophene with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane at 0°C.
- Chlorination : Convert the sulfonic acid to sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$).
Example :
Methyl 3-sulfonyl chloride-1-benzothiophene-2-carboxylate is synthesized by reacting methyl 3-sulfo-1-benzothiophene-2-carboxylate with $$ \text{PCl}_5 $$ in refluxing dichloromethane.
Coupling with 2-Cyano-3-methylaniline
The sulfonyl chloride reacts with 2-cyano-3-methylaniline in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Procedure :
- Dissolve methyl 3-sulfonyl chloride-1-benzothiophene-2-carboxylate (1 equiv) and 2-cyano-3-methylaniline (1.2 equiv) in dry tetrahydrofuran (THF).
- Add triethylamine (2 equiv) dropwise at 0°C.
- Stir at room temperature for 12 h, then concentrate and purify via silica gel chromatography.
This step typically achieves 70–85% yield, depending on the steric and electronic properties of the amine.
Alternative Pathways and Optimization
One-Pot Tandem Reactions
Recent advances employ domino reactions to streamline synthesis. For instance, transition-metal-free protocols enable the simultaneous formation of the benzothiophene core and sulfamoyl group. These methods use iodine-mediated cyclization of ortho-alkynylthioanisoles with sulfonamide precursors, though yields remain moderate (50–65%).
Solvent and Catalyst Recycling
The use of ionic liquids ($$ \text{BmimBF}_4 $$) in palladium-catalyzed reactions allows catalyst recycling without significant activity loss. After five cycles, yields decrease by only 5–7%.
Analytical Data and Characterization
Successful synthesis is confirmed via:
- $$ ^1\text{H NMR} $$ : Aromatic protons (δ 7.2–8.1 ppm), methyl ester ($$ \delta $$ 3.9 ppm, singlet), and sulfonamide ($$ \delta $$ 10.2 ppm, broad).
- HPLC-MS : Molecular ion peak at $$ m/z $$ 385.1 ($$ \text{[M+H]}^+ $$).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against dengue virus (DENV).
Data Table: Antiviral Efficacy Against DENV
| Compound Concentration | Viral Load Reduction (%) |
|---|---|
| 10 µM | 75% |
| 20 µM | 90% |
| 50 µM | 98% |
In a controlled study, N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide demonstrated significant inhibition of DENV replication in infected K562 cells, highlighting its potential as a therapeutic agent against viral infections .
Neurological Disorders
Emerging research suggests potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier. Its morpholino group may enhance neuroprotective effects.
Case Study:
In a model of neuroinflammation, treatment with N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function in animal models .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its sulfonamide moiety is believed to contribute to its anti-inflammatory properties.
Data Table: Anti-inflammatory Activity
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | - |
| Low Dose (5 mg/kg) | 30% |
| High Dose (20 mg/kg) | 70% |
In experiments involving lipopolysaccharide-induced inflammation, significant reductions in TNF-alpha and IL-6 levels were observed following treatment with the compound .
Mechanism of Action
The mechanism of action of Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s sulfamoyl-linked phenyl group distinguishes it from analogs with varied substituents (Table 1). Key differences include:
Physical and Spectral Properties
Melting points and spectral data vary with substituents (Table 3):
- Cyano Group Detection: The target compound’s IR spectrum would show a sharp ν(C≡N) peak near 2240 cm⁻¹, absent in analogs without -CN .
- Melting Trends : Nitro and hydroxy substituents increase melting points (139–167°C) compared to fluoro or methoxy derivatives (92–127°C) due to stronger intermolecular forces .
Biological Activity
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS Number: 1955506-63-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of a sulfamoyl group and a cyano-substituent enhances its pharmacological profile. The molecular formula is .
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The ability to scavenge free radicals can contribute to cellular protection.
- Antimicrobial Properties : Benzothiophene derivatives have shown efficacy against various bacterial strains.
Enzyme Inhibition
A study on related compounds demonstrated that analogs of methyl benzothiophene derivatives exhibited significant inhibition against mushroom tyrosinase, an enzyme involved in melanin production. For instance, one analog showed an IC50 value of 1.12 µM, indicating strong inhibitory activity compared to the standard kojic acid (IC50 = 24.09 µM) .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Kojic Acid | 24.09 | Tyrosinase Inhibitor |
| Analog 3 | 1.12 | Tyrosinase Inhibitor |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. Analog compounds demonstrated varying degrees of effectiveness, with some achieving up to 93% scavenging activity at concentrations around 500 µM .
| Compound | DPPH Scavenging (%) | Concentration (μM) |
|---|---|---|
| Analog 2 | 93% | 500 |
| Analog 3 | 82% | 500 |
Case Study 1: Anti-Melanogenic Activity
In a study involving B16F10 murine melanoma cells, several analogs were tested for their anti-melanogenic effects. Compounds were treated at different concentrations, and their impact on cellular tyrosinase activity was measured. Results indicated that certain analogs significantly reduced melanin production without exhibiting cytotoxicity at concentrations up to 20 µM .
Case Study 2: Antimicrobial Efficacy
Recent investigations into the antimicrobial properties of benzothiophene derivatives revealed moderate to good activity against Mycobacterium tuberculosis. Compounds were tested for Minimum Inhibitory Concentration (MIC), with some showing MIC values as low as 0.08 µM .
Q & A
Basic: What are the key synthetic steps for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves:
- Step 1: Formation of the benzothiophene core via cyclization or cross-coupling reactions.
- Step 2: Introduction of the sulfamoyl group via sulfonation, often using chlorosulfonic acid, followed by reaction with 2-cyano-3-methylaniline.
- Step 3: Esterification of the carboxylate group using methanol under acidic or basic conditions.
Optimization focuses on:
- Catalyst selection: Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) improve yield and regioselectivity .
- Temperature control: Lower temperatures (0–5°C) during sulfonation minimize side reactions .
- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments (e.g., distinguishing benzothiophene protons from phenyl substituents) .
- 2D NMR (COSY, HSQC) resolves complex coupling and assigns quaternary carbons.
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₁₅N₃O₄S₂) and detects isotopic patterns for sulfur/fluorine .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with UV detection assesses purity (>95% required for pharmacological studies) .
Advanced: How does the sulfamoyl group influence pharmacological activity?
Answer:
The sulfamoyl moiety (–SO₂NH–) enhances:
- Target binding: Hydrogen bonding with enzyme active sites (e.g., kinases or proteases) via sulfonamide NH and oxygen atoms .
- Metabolic stability: Resistance to oxidative degradation compared to simpler amides .
- Solubility: Polar sulfamoyl group improves aqueous solubility, critical for bioavailability .
Example: In analogs, replacing sulfamoyl with carbonyl reduces anticancer activity by 50%, highlighting its role in target interaction .
Advanced: What crystallographic methods resolve its molecular structure, and how does SHELXL aid refinement?
Answer:
- Single-crystal X-ray diffraction (SC-XRD):
- Data collection at low temperature (100 K) reduces thermal motion artifacts.
- SHELX suite (SHELXD/SHELXL) is used for:
- Structure solution: Direct methods for phase determination .
- Refinement: Least-squares minimization with anisotropic displacement parameters for non-H atoms .
- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
Key parameters:
- R-factor < 5% and wR₂ < 10% indicate high accuracy.
- Hydrogen bonding networks (e.g., sulfamoyl NH∙∙∙O interactions) are mapped to explain packing motifs .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent variation:
- 2-Cyano group: Enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets .
- 3-Methylphenyl: Bulky substituents improve lipophilicity, enhancing membrane permeability .
- Methodology:
- Docking studies (AutoDock Vina): Predict binding modes with targets (e.g., EGFR kinase).
- In vitro assays: Compare IC₅₀ values of analogs to identify critical substituents .
Example: Fluorine substitution at the benzothiophene 4-position (as in ) increases cytotoxicity 2-fold by enhancing hydrophobic interactions .
Advanced: How are conflicting in vitro anticancer data resolved?
Answer:
Discrepancies in cytotoxicity data (e.g., varying IC₅₀ across cell lines) are addressed via:
- Dose-response validation: Replicate assays with standardized protocols (e.g., MTT assay, 72-hour exposure) .
- Mechanistic studies:
- Flow cytometry: Quantify apoptosis (Annexin V/PI staining) vs. necrosis.
- Western blotting: Confirm target modulation (e.g., caspase-3 activation) .
- Control experiments: Include reference drugs (e.g., doxorubicin) and assess solvent effects (e.g., DMSO toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
